molecular formula C25H22N2O5S B2509994 methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate CAS No. 1327172-02-0

methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate

Cat. No.: B2509994
CAS No.: 1327172-02-0
M. Wt: 462.52
InChI Key: SBNFTMNPOSLCSA-LCUIJRPUSA-N
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Description

Methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate is a synthetic coumarin-thiophene hybrid compound. Its structure integrates a chromene (coumarin) core substituted with a methoxy group at position 8, an imino-linked 4-ethylphenyl group at position 2, and a thiophene-2-carboxylate moiety connected via a carbonyl-amino bridge.

Properties

IUPAC Name

methyl 3-[[2-(4-ethylphenyl)imino-8-methoxychromene-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-4-15-8-10-17(11-9-15)26-24-18(14-16-6-5-7-20(30-2)21(16)32-24)23(28)27-19-12-13-33-22(19)25(29)31-3/h5-14H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFTMNPOSLCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate, with CAS number 1327172-02-0, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC₃₈H₂₂N₂O₅S
Molecular Weight462.5 g/mol
CAS Number1327172-02-0

The compound features a thiophene ring and a coumarin moiety, which are known for their diverse biological activities. The presence of the imino group and methoxy substituents further enhances its potential interactions with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various coumarin derivatives, including this compound. In particular, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Lines Tested :
    • B16-F10 (mouse melanoma)
    • HT29 (human colorectal carcinoma)
    • Hep G2 (human liver carcinoma)

Table 1 summarizes the cytotoxic effects observed in related studies:

Compound IDCell LineIC₅₀ (µM)Apoptosis Rate (%)
1B16-F105.585
4HT296.958
10Hep G20.641

The compound demonstrated varying levels of cytotoxicity across different cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its effects may involve several pathways:

  • Induction of Apoptosis : Similar compounds have shown to induce apoptosis through mitochondrial pathways, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause G0/G1 phase arrest in cancer cells, preventing proliferation.

Case Studies

A notable study published in PMC8476055 investigated a series of coumarin derivatives, including those structurally related to this compound. The findings highlighted:

  • Cytotoxic Effects : A derivative exhibited an IC₅₀ value of approximately 0.6 µM against Hep G2 cells.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound caused significant alterations in cell cycle distribution, with increased populations in the G0/G1 phase.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s chromene core and imino substitution pattern are critical for its activity. Below is a comparison with structurally related coumarin derivatives:

Compound Name Substituents (Chromene Core) Linked Moieties Molecular Weight Key Applications/Findings Reference
Target Compound (this work) 8-OCH₃, 2-(4-ethylphenyl)imino (Z) Thiophene-2-carboxylate ~465.5 g/mol* Hypothesized kinase inhibition -
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 8-OCH₃, 2-imino 2-Chlorophenylamide ~356.8 g/mol Antimicrobial activity (synthesis only)
Example 62 (Chromen-4-one derivative) 5-F, 3-(3-F-phenyl), 4-oxo Pyrazolo[3,4-d]pyrimidine-thiophene 560.2 g/mol Anticancer activity (IC₅₀ ~50 nM)

*Calculated based on structural formula.

Key Observations :

  • Thiophene vs. Pyrazolo-pyrimidine : The thiophene-2-carboxylate in the target compound may confer distinct electronic properties compared to the pyrazolo-pyrimidine-thiophene hybrid in Example 62, affecting binding to ATP pockets in kinases .
Coumarin Derivatives

Coumarins are renowned for their anticoagulant, anticancer, and anti-inflammatory properties. The 8-methoxy substitution in the target compound aligns with derivatives showing enhanced metabolic stability compared to unsubstituted coumarins . However, the imino group’s role remains understudied; analogous compounds (e.g., compound 15) lack detailed bioactivity data beyond synthesis .

Thiophene-Containing Analogues

Thiophene-carboxylate moieties, as seen in the target compound and Example 62, are associated with kinase inhibition (e.g., VEGF-R2, EGFR). Example 62 demonstrated potent anticancer activity (IC₅₀ ~50 nM), suggesting that the target compound’s thiophene group may similarly contribute to target engagement .

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